Cas no 1127-74-8 (2,3,4,5-tetrahydro-1H-1-benzazepin-5-one)
2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-Tetrahydrobenzo[b]azepin-5-one
- 1,2,3,4-Tetrahydrobenzoazepine-5-one
- 1,2,3,4-Tetrahydro-5H-1-benzazepin-5-one
- 1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE
- 1,2,3,4-Tetrahydro-benzobazepin-5-one
- 3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
- 5-oxo-2,3,4,5-tetrahydro-1H-benzazepine
- 1,2,3,4-tetrahydro-1-benzazepin-5-one
- 1,2,3,4-Tetrahydrobenzazepine-5-one
- 5H-1-Benzazepin-5-one,1,2,3,4-tetrahydro-
- 3-Azabenzocyclohepten-7-one
- NSC 163836
- 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
- 5H-1-BENZAZEPIN-5-ONE, 1,2,3,4-TETRAHYDRO-
- NSC163836
- zlchem 1002
- PubChem17356
- KSC178O5F
- Z
- AM20061031
- NKRKBYFBKLDCFB-UHFFFAOYSA-N
- FT-0600780
- DTXSID90303976
- CS-W003071
- EN300-91346
- 3,4-dihydro-1H-benzo[b]azepine-5(2H)-one
- CE-0212
- MFCD03426404
- 1 pound not2 pound not3 pound not4-Tetrahydro-benzo[b]azepin-5-one
- SCHEMBL641073
- NSC-163836
- J-511162
- 5-oxo-2,3,4,5-tetrahydro-1h-1-benzazepine
- AC-6631
- AKOS006344958
- AB14874
- SY009734
- 1127-74-8
- PU4T97G5YF
- STL557695
- BBL103885
- DB-005615
-
- MDL: MFCD03426404
- Inchi: 1S/C10H11NO/c12-10-6-3-7-11-9-5-2-1-4-8(9)10/h1-2,4-5,11H,3,6-7H2
- InChI Key: NKRKBYFBKLDCFB-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2NCCC1
Computed Properties
- Exact Mass: 161.08400
- Monoisotopic Mass: 161.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: 1.7
Experimental Properties
- Color/Form: Light-green to Brown Solid
- Density: 1.1
- Melting Point: 70 °C
- Boiling Point: 314.6°C at 760 mmHg
- Flash Point: 142.8℃
- Refractive Index: 1.547
- PSA: 29.10000
- LogP: 2.21300
2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280;P301+P312;P302+P352;P304+P340;P305+P351+P338;P261
- WGK Germany:3
- Safety Instruction: S26; S36
- RTECS:ZE3900000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 011889-1g |
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one |
1127-74-8 | 97% | 1g |
£11.00 | 2022-03-01 | |
| Fluorochem | 011889-5g |
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one |
1127-74-8 | 97% | 5g |
£47.00 | 2022-03-01 | |
| Fluorochem | 011889-10g |
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one |
1127-74-8 | 97% | 10g |
£88.00 | 2022-03-01 | |
| Fluorochem | 011889-25g |
1,2,3,4-Tetrahydro-benzo[b]azepin-5-one |
1127-74-8 | 97% | 25g |
£181.00 | 2022-03-01 | |
| AstaTech | 59670-1/G |
1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE |
1127-74-8 | 98% | 1/G |
$23 | 2022-06-01 | |
| AstaTech | 59670-5/G |
1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE |
1127-74-8 | 98% | 5g |
$34 | 2023-09-16 | |
| AstaTech | 59670-25/G |
1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE |
1127-74-8 | 98% | 25g |
$111 | 2023-09-16 | |
| Chemenu | CM247801-100g |
1,2,3,4-Tetrahydrobenzo[b]azepin-5-one |
1127-74-8 | 95% | 100g |
$460 | 2021-06-17 | |
| Alichem | A019099164-25g |
1,2,3,4-Tetrahydrobenzo[b]azepin-5-one |
1127-74-8 | 96% | 25g |
$198.85 | 2023-09-04 | |
| Alichem | A019099164-100g |
1,2,3,4-Tetrahydrobenzo[b]azepin-5-one |
1127-74-8 | 96% | 100g |
$651.00 | 2023-09-04 |
2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Suppliers
2,3,4,5-tetrahydro-1H-1-benzazepin-5-one Related Literature
-
Yongfang Liao,Zizhen Ye,Meng Qian,Xing Wang,Yuda Guo,Guifang Han,Yuguang Song,Jingli Hou,Yangping Liu Org. Biomol. Chem. 2020 18 5473
Additional information on 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one
Introduction to 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS No. 1127-74-8)
2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, identified by the Chemical Abstracts Service Number (CAS No.) 1127-74-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule belongs to the benzazepine class, a family of substances known for their diverse biological activities and potential therapeutic applications. The structural framework of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one consists of a fused ring system comprising a benzene ring and an azepine ring, with a carbonyl group at the 5-position, contributing to its unique chemical properties and reactivity.
The synthesis and characterization of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one have been subjects of extensive scientific investigation due to its promising pharmacological profile. The compound exhibits notable structural similarities to other benzazepine derivatives that have been explored for their potential in treating neurological disorders, such as epilepsy and depression. The presence of the tetrahydropyridine moiety in its structure suggests possible interactions with neurotransmitter systems, making it a candidate for further exploration in central nervous system (CNS) drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one with various biological targets. These studies indicate that the compound may interact with serotonin receptors (e.g., 5-HT1A) and other G-protein coupled receptors (GPCRs), which are implicated in mood regulation and cognitive functions. Such interactions could underpin its potential utility in the development of novel therapeutics for psychiatric and neurodegenerative conditions.
The pharmacokinetic properties of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one are also of considerable interest. Preliminary studies suggest that the compound may exhibit moderate oral bioavailability and a reasonable half-life upon administration. These characteristics are favorable for drug development, as they would allow for once or twice daily dosing regimens in therapeutic settings. Additionally, the metabolic pathways through which this compound is processed by the body are being actively studied to identify potential liabilities or benefits associated with its use.
In vitro and in vivo experiments have begun to elucidate the safety profile of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one. Initial toxicology assessments have shown that the compound is generally well-tolerated at moderate doses but may exhibit some degree of hepatotoxicity at higher concentrations. These findings are crucial for guiding future clinical trials and ensuring that patient safety is prioritized during drug development. Further investigations into its long-term effects and potential side effects are warranted before it can be considered for human therapeutic use.
The role of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one in medicinal chemistry extends beyond its potential as a standalone therapeutic agent. It serves as a valuable scaffold for structure-based drug design (SBDD), where modifications to its core structure can be made to enhance potency or selectivity against specific biological targets. For instance, appending functional groups at strategic positions on the benzazepine ring could alter its pharmacokinetic properties or improve its binding affinity to desired receptors.
Recent publications highlight the compound's relevance in addressing unmet medical needs. Researchers have reported novel derivatives of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one that exhibit enhanced efficacy in animal models of anxiety and depression. These findings underscore the importance of continued research into this class of compounds and open up new avenues for developing next-generation CNS drugs. The integration of high-throughput screening (HTS) technologies has further accelerated the discovery process by enabling rapid evaluation of large libraries of benzazepine derivatives.
The industrial significance of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one is also noteworthy. Pharmaceutical companies are increasingly investing in synthetic methodologies that allow for scalable production of complex heterocyclic compounds like this one. Advances in green chemistry principles have led to more sustainable synthetic routes that minimize waste and reduce environmental impact while maintaining high yields and purity standards.
Future directions in the study of 2,3,4,5-tetrahydro-1H-1-benzazepin-5-one include exploring its interactions with protein targets beyond traditional GPCRs. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to determine high-resolution structures of complexes formed between this compound and biological macromolecules. Such structural insights could provide critical information for optimizing its pharmacological properties.
The interdisciplinary nature of modern pharmaceutical research ensures that advancements in understanding 2 H-BENZAZEPINONE CAS 1127 74 8 will continue to benefit from collaborations across chemistry、biology、pharmacology、and computational science fields。 By leveraging cutting-edge technologies such as artificial intelligence-driven drug discovery platforms,scientists can accelerate their efforts toward identifying novel therapeutic agents based on this promising scaffold。
1127-74-8 (2,3,4,5-tetrahydro-1H-1-benzazepin-5-one) Related Products
- 50-49-7(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- 82-38-2(1-(Methylamino)anthraquinone)
- 90-93-7(4,4'-Bis(diethylamino)benzophenone)
- 91-96-3(N,N'-(3,3'-Dimethyl-1,1'-biphenyl-4,4'-diyl)bis(3-oxobutanamide))
- 91-56-5(Isatin)
- 59-48-3(Oxindole)
- 81-77-6(Dinaphtho2,3-a:2',3'-hphenazine-5,9,14,18(6H,15H)-tetraone)
- 82-45-1(1-Aminoanthraquinone)
- 90-94-8(4,4'-Bis(dimethylamino)benzophenone)
- 50-47-5((3-{2-azatricyclo9.4.0.0,3,8pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}propyl)(methyl)amine)